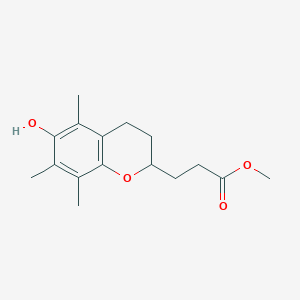

2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman

Descripción general

Descripción

.alfa.-Carboxietil-6-hidroxicromano es un metabolito de alfa-tocoferol, que es una forma de vitamina E. Este compuesto se encuentra en varios sistemas biológicos y es conocido por sus propiedades antioxidantes. Es un derivado soluble en agua del alfa-tocoferol y desempeña un papel en la defensa del cuerpo contra el estrés oxidativo .

Métodos De Preparación

.alfa.-Carboxietil-6-hidroxicromano se puede sintetizar mediante una serie de reacciones químicas que comienzan a partir del linalool. La ruta sintética implica los siguientes pasos :

Oxidación del Linalool: El linalool se oxida utilizando ácido 3-cloroperoxibenzoico en diclorometano a 0 °C para formar γ-metil-γ-vinilbutirolactona.

Ciclación: El intermedio se cicla luego utilizando ácido p-toluensulfónico monohidratado.

Purificación: El producto se purifica utilizando cromatografía en columna de gel de sílice.

Reacción Final: El intermedio purificado se hace reaccionar con trimetilhidroquinona en presencia de éterato de trifluoruro de boro para producir .alfa.-carboxietil-6-hidroxicromano.

Análisis De Reacciones Químicas

.alfa.-Carboxietil-6-hidroxicromano experimenta diversas reacciones químicas, que incluyen :

Oxidación: Se puede oxidar para formar diferentes metabolitos.

Reducción: Se puede reducir bajo condiciones específicas.

Sustitución: Puede sufrir reacciones de sustitución con diversos reactivos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el clorocromato de piridinio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Biological Significance

Alpha-CEHC is primarily known as a water-soluble metabolite of vitamin E. It is formed in the body following the ingestion of tocopherols and is excreted via urine. Its detection in human serum indicates its active role in the metabolism of vitamin E and its potential implications for health .

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of alpha-CEHC. It has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases such as cardiovascular diseases and cancer. In vitro studies have confirmed that alpha-CEHC exhibits significant antioxidant activity comparable to other known antioxidants .

Metabolic Studies

Research has indicated that alpha-CEHC levels in serum can serve as biomarkers for vitamin E status in the body. A study demonstrated that after administering a single dose of natural vitamin E, serum levels of alpha-CEHC increased significantly, suggesting its utility in monitoring vitamin E metabolism . This application is particularly relevant for assessing dietary intake and supplementation effects.

Potential Therapeutic Uses

Given its antioxidant properties, alpha-CEHC is being explored for potential therapeutic applications in conditions characterized by oxidative stress. Preliminary studies suggest it may play a role in neuroprotection and reducing inflammation . Further research is warranted to investigate its efficacy in clinical settings.

Case Studies

Mecanismo De Acción

El mecanismo de acción de .alfa.-carboxietil-6-hidroxicromano involucra sus propiedades antioxidantes . Neutraliza los radicales libres donando un electrón, evitando así el daño oxidativo a las células y los tejidos. El compuesto interactúa con varios objetivos moleculares, incluidos los lípidos, las proteínas y el ADN, para ejercer sus efectos protectores.

Comparación Con Compuestos Similares

.alfa.-Carboxietil-6-hidroxicromano es similar a otros compuestos de carboxietil-6-hidroxicromano, como la gamma-carboxietil-6-hidroxicromano . Tiene propiedades únicas que lo distinguen de sus análogos:

Potencia Antioxidante: .alfa.-carboxietil-6-hidroxicromano tiene una potencia antioxidante ligeramente menor en comparación con la gamma-carboxietil-6-hidroxicromano.

Actividad Biológica: Exhibe diferentes actividades biológicas e interacciones con objetivos moleculares.

Vías Metabólicas: Las vías metabólicas y las tasas de excreción de .alfa.-carboxietil-6-hidroxicromano difieren de las de sus análogos.

Compuestos similares incluyen:

- Gamma-carboxietil-6-hidroxicromano

- Delta-carboxietil-6-hidroxicromano

Actividad Biológica

2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman, commonly referred to as alpha-CEHC, is a metabolite of vitamin E (tocopherol) that has garnered attention for its biological activities, particularly its antioxidant properties. This article explores the compound's biological activity through various studies and findings.

- Chemical Formula : C₁₆H₂₂O₄

- Molecular Weight : 278.34 g/mol

- IUPAC Name : 3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid

- CAS Registry Number : 4072-32-6

Biological Activity Overview

Alpha-CEHC is primarily recognized for its role as a water-soluble metabolite of alpha-tocopherol. Its biological activities include:

- Antioxidant Activity :

- Metabolism and Excretion :

-

Potential Health Benefits :

- Research suggests that alpha-CEHC may have protective effects against chronic diseases linked to oxidative stress, including cardiovascular diseases and certain cancers . Its role in metabolic pathways also hints at potential benefits in conditions like diabetes and obesity through modulation of lipid metabolism .

Study 1: Serum Levels Post Vitamin E Supplementation

In a controlled study involving 21 healthy subjects who ingested a single dose of vitamin E, researchers monitored serum levels of alpha-tocopherol and its metabolite alpha-CEHC over time. The results indicated a statistically significant increase in both compounds after supplementation, highlighting the relationship between vitamin E intake and alpha-CEHC excretion .

Study 2: Antioxidant Mechanisms

A comprehensive review examined the electrochemical behavior of vitamin E derivatives, including alpha-CEHC. The study detailed mechanisms by which these compounds act as antioxidants through hydrogen atom transfer reactions that terminate lipid peroxidation cycles .

Study 3: Correlation with Disease Markers

Another investigation explored the correlation between urinary excretion of alpha-CEHC and plasma concentrations of tocopherols in patients with metabolic disorders. The findings suggested that higher levels of alpha-CEHC might be associated with reduced oxidative stress markers in these patients .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₂O₄ |

| Molecular Weight | 278.34 g/mol |

| Peak Serum Level Post-Supplementation | 42.4 nmol/L (12 hours) |

| Antioxidant Activity | Significant |

Propiedades

IUPAC Name |

3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXODOWFEFKOVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4072-32-6 | |

| Record name | α-CEHC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4072-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.